Trinickel disulphide

Description

Structure

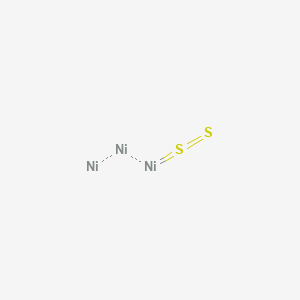

2D Structure

Properties

IUPAC Name |

nickel;(sulfanylidene-λ4-sulfanylidene)nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.S2/c;;;1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSUSTJZZWSTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=S=[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-72-2 | |

| Record name | Trinickel disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinickel disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Fabrication Techniques for Trinickel Disulphide

Bulk Synthesis Approaches for Ni₃S₂

The synthesis of bulk trinickel disulphide is typically achieved through high-temperature methods that facilitate the direct reaction of nickel and sulfur precursors in the solid state. These approaches are foundational for producing large quantities of the material for various industrial and research purposes.

Solid-State Reaction Pathways for Ni₃S₂ Formation

The formation of this compound via solid-state reactions involves the direct interaction of nickel and sulfur precursors at elevated temperatures. The reaction pathway is governed by the diffusion of the constituent atoms through the solid matrix. The process is often initiated by heating a mixture of nickel and sulfur powders in a controlled environment. The kinetics of solid-state reactions are complex and depend on factors such as particle size, intimacy of contact between reactants, and the presence of any defects in the crystal lattice, which can serve as pathways for atomic diffusion.

The reaction between nickel and sulfur to form Ni₃S₂ is a thermodynamically favorable process. The Ni-S system phase diagram reveals the existence of several stable nickel sulfide phases, including NiS, NiS₂, and Ni₃S₂. The formation of a specific phase is highly dependent on the stoichiometry of the reactants and the reaction temperature. To selectively synthesize Ni₃S₂, a precise molar ratio of nickel to sulfur is required. The reaction often proceeds through the formation of intermediate nickel sulfide phases before the final Ni₃S₂ product is obtained. Kinetic studies of solid-state reactions in the Ni-S system have been undertaken to understand the mechanisms of phase evolution.

High-Temperature Synthesis Protocols for Ni₃S₂

High-temperature synthesis is a common and effective method for producing crystalline bulk this compound. This protocol typically involves the direct reaction of elemental nickel and sulfur powders in a sealed and evacuated quartz ampoule or a tube furnace under an inert atmosphere. The high temperatures provide the necessary activation energy for the diffusion of atoms and the subsequent chemical reaction.

A typical high-temperature synthesis protocol involves mixing stoichiometric amounts of high-purity nickel and sulfur powders. The mixture is then sealed in a quartz tube under vacuum to prevent oxidation and other unwanted side reactions. The sealed ampoule is placed in a programmable furnace and heated to a specific temperature, often in the range of 400-800°C. The reaction time can vary from several hours to days to ensure the complete conversion of the reactants to the desired Ni₃S₂ phase. The cooling rate can also influence the crystallinity and microstructure of the final product. For instance, molten nickel sulfide can slowly lose sulfur at high temperatures until it reaches the stable composition of Ni₃S₂.

| Reactants | Temperature (°C) | Reaction Time | Atmosphere | Product |

| Nickel powder, Sulfur powder | 400-600 | Several hours | Evacuated quartz tube | Crystalline Ni₃S₂ |

| Nickel sulfide concentrate, Metallic Iron | 700-900 | 30 minutes | Inert or reducing | Ferronickel alloy and iron sulfides |

Nanostructured Ni₃S₂ Synthesis

The synthesis of nanostructured this compound has garnered significant attention due to the unique properties that arise from the material's high surface-area-to-volume ratio and quantum confinement effects. Hydrothermal and solvothermal methods are among the most versatile and widely used techniques for the controlled synthesis of Ni₃S₂ nanostructures.

Hydrothermal and Solvothermal Synthesis of Ni₃S₂ Nanostructures

Hydrothermal and solvothermal synthesis are solution-based methods that involve chemical reactions in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, water is used as the solvent, while in solvothermal synthesis, organic solvents are employed. These methods offer excellent control over the size, shape, and crystallinity of the resulting nanostructures.

The synthesis typically involves dissolving a nickel salt (e.g., nickel chloride, nickel nitrate) and a sulfur source (e.g., thiourea, sodium thiosulfate) in the chosen solvent. The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature, usually between 120°C and 200°C, for a defined period. During this process, the precursors decompose and react to form Ni₃S₂ nuclei, which then grow into nanostructures.

The morphology of the synthesized Ni₃S₂ nanostructures is highly dependent on the choice of precursors and the reaction conditions. Different nickel and sulfur precursors can lead to the formation of distinct nanostructures due to their varying reaction kinetics and decomposition pathways. For instance, the use of thiourea as a sulfur source often results in the formation of different morphologies compared to using elemental sulfur.

Reaction parameters such as temperature, time, pH, and the presence of surfactants or capping agents also play a critical role in controlling the final morphology. For example, adjusting the hydrothermal reaction time can lead to the evolution of different nanostructures, such as the transformation from nanoparticles to more complex hierarchical structures. The concentration of the precursors also has a significant impact; for instance, a higher precursor concentration can lead to the formation of honeycomb-like nanostructures, while a lower concentration might favor the growth of spider web-like structures.

| Nickel Precursor | Sulfur Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Morphology |

| Nickel chloride | Thiourea | Water | 160 | 14 | Spider web-like nanosheets |

| Nickel chloride | Thiourea | Water | 160 | 14 | Honeycomb-like nanosheets |

| Nickel nitrate | Thiourea | Water | 120 | 6 | In-situ growth on Ni foam |

| Nickel foam | Sulfur powder | KOH/Ethanol/Water | 160 | 18 | Nanowires |

The controlled synthesis of specific Ni₃S₂ architectures, such as nanowires and nanosheets, is of great interest for various applications. By carefully tuning the synthetic parameters, it is possible to direct the growth of these desired morphologies.

Nanowires: The formation of Ni₃S₂ nanowires can be achieved through hydrothermal methods, often using a nickel-based substrate like nickel foam, which can act as both the nickel source and the growth template. In a typical synthesis, the nickel foam is placed in a solution containing a sulfur source and subjected to hydrothermal treatment. The in-situ growth of nanowires directly on the conductive substrate is advantageous for applications in electronics and catalysis. The dimensions of the nanowires, such as their length and diameter, can be controlled by adjusting the reaction time and the concentration of the sulfur source.

Nanosheets: The synthesis of Ni₃S₂ nanosheets is also commonly achieved via hydrothermal or solvothermal routes. The formation of these two-dimensional structures can be promoted by the use of specific precursors or the addition of structure-directing agents. For instance, the use of certain organic molecules can preferentially adsorb onto specific crystal facets, inhibiting growth in one dimension and promoting the formation of sheet-like structures. The thickness and lateral dimensions of the nanosheets can be tailored by manipulating the reaction conditions. Doping with other elements, such as iron, during the hydrothermal process can also influence the formation and properties of the resulting nanosheets.

Electrodeposition Techniques for Ni₃S₂ Materials

Electrodeposition has emerged as a cost-effective, scalable, and versatile method for the synthesis of this compound (Ni₃S₂) materials. This technique allows for the direct growth of Ni₃S₂ films and nanostructures onto conductive substrates, often creating binder-free electrodes with enhanced electrochemical performance. The process typically involves a three-electrode system where a nickel-containing precursor and a sulfur source in an electrolyte solution are electrochemically reduced or deposited onto a working electrode.

One-step electrodeposition via cyclic voltammetry (CV) is a common approach. For instance, Ni₃S₂/NiS composite films have been prepared on nickel foam by cycling the potential in a solution containing nickel nitrate hexahydrate and thiourea. researchgate.net This method is valued for being environmentally friendly and suitable for large-scale production. researchgate.net The resulting materials often feature interconnected, ultra-thin nanoflakes that provide a high number of active sites for redox reactions and porous structures that facilitate electrolyte ion penetration. researchgate.net

The properties of electrodeposited Ni₃S₂ films are highly dependent on the precise control of various deposition parameters. These parameters influence the morphology, crystallinity, thickness, and ultimately, the functional properties of the material. Key parameters include the concentration of precursors, deposition potential or potential range, scan rate, number of deposition cycles, and electrolyte pH and temperature.

The molar ratio of the nickel precursor to the sulfur source in the electrolyte bath is a critical factor. Studies have shown that varying the concentration of Ni(NO₃)₂ while keeping the thiourea concentration constant directly impacts the mass loading and thickness of the resulting Ni₃S₂/NiS film. researchgate.net An increase in the nickel precursor concentration generally leads to a higher mass loading and thickness, which can enhance the areal capacitance of the electrode. researchgate.net The optimization of these concentrations is crucial to achieve superior charge storage performance. researchgate.net

The electrochemical parameters, such as the potential window and the number of cycles in cyclic voltammetry, also play a significant role. For example, the microstructure of Ni₃S₂ nanosheet arrays can be tuned by controlling the number of applied sweep cycles (e.g., 10, 20, or 40 cycles). nih.gov This control allows for the tailoring of the material's specific capacitance and rate capability. The deposition potential itself is another key variable; different potentials can be tested to find the optimal condition for film formation.

Table 1: Influence of Electrodeposition Parameters on Ni₃S₂/NiS Composite Film Properties

| Parameter | Variation | Observed Effect | Reference |

|---|---|---|---|

| Ni(NO₃)₂·6H₂O Concentration | 1, 2.5, and 5 mmol/L⁻¹ (Thiourea fixed at 0.5 mol/L⁻¹) | Increased concentration leads to higher mass loading and film thickness, affecting areal capacitance. | researchgate.net |

| Deposition Method | Cyclic Voltammetry | Formation of interconnected ultra-thin nanoflakes with porous structures. | researchgate.net |

| Scan Rate | 5 mV·s⁻¹ | Controlled growth rate. | researchgate.net |

| Potential Range | -1.2–0.2 V (vs. Ag/AgCl) | Induces the redox reactions necessary for film deposition. | researchgate.net |

| Number of Cycles | 30 cycles | Determines the final thickness and mass of the deposited film. | researchgate.net |

Binder-free Ni₃S₂ nanosheet arrays fabricated on nickel foam have demonstrated excellent electrochemical properties, including high specific capacitance and superior rate capability. nih.gov These interconnected nanosheets act as bridges between individual nanoparticle units, enhancing electronic conductivity and providing abundant redox reaction sites. nih.gov Similarly, the fabrication of Ni-doped iron sulfide or Ni₃S₂/CoS₂ nanocomposites directly on nickel foam via electrodeposition has been shown to produce electrodes with high performance for applications like water splitting and supercapacitors. ablesci.comacs.org The 3D porous structure of the nickel foam substrate is beneficial as it provides a large surface area for the active material deposition and facilitates rapid diffusion of electrolyte ions. researchgate.net

Chemical Vapor Deposition (CVD) Routes for Ni₃S₂ Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials, often in the form of thin films. The process involves the reaction or decomposition of gaseous precursors on a heated substrate. While CVD is widely used for various materials, its application for the direct synthesis of single-phase Ni₃S₂ is an area of active research.

One study has demonstrated the successful growth of nanostructured, single-phase Ni₃S₂ thin films via CVD at 300 °C under low pressure. nih.gov By carefully controlling the ratio of the nickel and sulfur precursors, the formation of a pure Ni₃S₂ phase on the substrate was confirmed. nih.gov This method highlights the potential of CVD to produce phase-pure Ni₃S₂ films for applications such as electrocatalysis for the hydrogen evolution reaction. nih.gov

CVD has also been employed as a secondary step to modify or create composite materials based on Ni₃S₂. For instance, after synthesizing Ni₃S₂ on nickel foam through a hydrothermal method, CVD can be used to subsequently grow nitrogen-doped carbon nanotubes (NCNTs) on the Ni₃S₂ surface. researchgate.net In this process, the hydrothermally prepared Ni₃S₂/NF is heated in a furnace under a nitrogen atmosphere with a carbon and nitrogen source, leading to the formation of a composite material (NF@Ni₃S₂@NCNTs). researchgate.net This combination leverages the properties of both materials to create a highly efficient electrocatalyst. researchgate.net

Plasma Synthesis Methods for Ni₃S₂ Nanostructures

Plasma synthesis is a versatile bottom-up approach for fabricating nanomaterials, utilizing the high-energy environment of a plasma to decompose precursors and form nanostructures. nih.govmdpi.com This method offers advantages such as high throughput, short growth times, and the potential for creating materials with high purity at lower temperatures compared to conventional chemical synthesis. mdpi.com

While direct plasma synthesis of Ni₃S₂ is not extensively documented, plasma-assisted techniques have been used in multi-step fabrications of Ni₃S₂-based composites. A notable example involves a two-step approach where vertically aligned multi-walled carbon nanotubes (VCNs) are first prepared using plasma-assisted techniques. sharps.ac.cn Subsequently, nickel sulfide is anchored to this VCN structure through thermal annealing to form a hybrid Ni₃S₂/Ni@VCN electrode. sharps.ac.cn This method demonstrates how plasma processing can be integrated to create complex, binder-free electrodes for energy storage applications. sharps.ac.cn

The synthesis of nickel nanoparticles has been achieved using liquid-phase plasma reduction, where electrical discharges in an aqueous solution of nickel chloride lead to the formation of spherical nanoparticles. mdpi.com Although this specific study focuses on pure nickel, the principles of plasma-based reduction could potentially be adapted for the synthesis of nickel sulfides by introducing a sulfur source. The versatile nature of plasma technology suggests it is a promising, albeit developing, route for the direct fabrication of Ni₃S₂ nanostructures. ablesci.com

Template-Assisted Synthesis of Hierarchical Ni₃S₂ Structures

Template-assisted synthesis is a powerful strategy for creating materials with controlled and complex architectures, such as hierarchical and hollow nanostructures. This method utilizes a pre-existing template to direct the growth and morphology of the desired material.

One approach involves using nickel nanowires as a sacrificial template. By controlling the sulfidation process, a series of nickel sulfide nanowires with varying compositions (e.g., Ni₃S₂-Ni, Ni₃S₂-NiS-Ni) can be prepared. nih.gov This sacrificial template route allows for the creation of nanowire structures with high specific capacitance and excellent cycling stability, attributed to the interaction between the nickel sulfides and the conductive nickel nanowire core. nih.gov

Another strategy employs Ni(OH)₂ nanosheets as templates. Through a process of annealing and sulfurization, ultrathin Co-doped Ni₃S₂ nanosheets can be synthesized on nickel foam. mdpi.com This method provides a universal approach to creating ultrathin nanosheets of non-layered materials. Hierarchical structures, such as Co₉S₈/Ni₃S₂ heterojunctions on nickel foam, can also be constructed via an in-situ self-template strategy, leading to materials with high surface exposure and efficient conductivity. harvard.edu These hierarchical structures are beneficial for electrocatalytic applications due to the increased number of active sites and improved mass transport.

| Carbon/Ni (C/Ni) Nanorods | Hydrothermal Method | Hierarchical C@Ni₃S₂@MoS₂ Double Core-Shell Nanorods | High specific capacitance (1544 F g⁻¹ at 2 A g⁻¹) and excellent cycling stability. | nih.gov |

Doping and Composite Synthesis for Enhanced Ni₃S₂ Functionality

The intrinsic properties of Ni₃S₂ can be significantly enhanced by introducing foreign atoms (doping) into its crystal lattice or by forming composites with other functional materials. These strategies aim to modify the electronic structure, increase the number of active sites, improve conductivity, and enhance structural stability.

Heteroatom doping with transition metals (e.g., Fe, Co, Mo) or non-metals (e.g., N) is a common and effective strategy. researchgate.net Doping can rearrange the electronic structure of Ni₃S₂, creating a configuration that is more favorable for catalytic reactions. researchgate.net For example, doping Ni₃S₂ with iron has been shown to improve its performance in the oxygen evolution reaction (OER). sharps.ac.cn A single-step hydrothermal synthesis can produce Fe-doped Ni₃S₂/FeS₂ nanocomposites, which exhibit significantly lower overpotential compared to pristine Ni₃S₂. sharps.ac.cn Similarly, molybdenum (Mo) doping has been used to create efficient and stable electrocatalysts for water splitting. researchgate.net Nitrogen doping, achieved through calcination, has been demonstrated to greatly improve the hydrogen evolution performance of Ni₃S₂ by optimizing the hydrogen adsorption free energy (ΔGH*) and increasing active sites. researchgate.net

Forming composites is another powerful approach. Ni₃S₂ has been combined with various materials, including other metal sulfides (Co₉S₈, FeS₂), hydroxides (Ni(OH)₂), and carbon-based materials (graphene, carbon nanotubes). These composites often exhibit synergistic effects, where the individual components work together to provide enhanced performance that surpasses that of the single materials. For example, a Ni₃S₂/Co₉S₈/NiS composite grown on nickel foam via one-step electrodeposition showed a very high specific capacity. The combination of Ni₃S₂ with nitrogen-doped carbon nanotubes (NCNTs) results in a composite with low charge transfer resistance and superior stability for the hydrogen evolution reaction, thanks to the high conductivity of the NCNTs and good lattice matching between Ni and Ni₃S₂.

Table 3: Doping and Composite Strategies for Enhanced Ni₃S₂ Functionality

| Modification Type | Dopant/Composite Material | Synthesis Method | Enhanced Property | Application | Reference |

|---|---|---|---|---|---|

| Doping | Iron (Fe) | Hydrothermal | Lower OER overpotential | Oxygen Evolution Reaction | sharps.ac.cn |

| Doping | Nitrogen (N) | Nitrogen Calcination | Lower HER overpotential, smaller Tafel slope | Hydrogen Evolution Reaction | researchgate.net |

| Doping | Tin (Sn) | Hydrothermal | Altered morphology, enhanced intrinsic activity | Electrocatalysis | researchgate.net |

| Composite | FeS₂ | Hydrothermal | Lower OER overpotential | Oxygen Evolution Reaction | sharps.ac.cn |

| Composite | Ni(OH)₂ | Hydrothermal & Alkalization | High specific capacitance | Supercapacitors | |

| Composite | Nitrogen-Doped Carbon Nanotubes (NCNTs) | Hydrothermal & CVD | Low overpotential, superior stability | Hydrogen Evolution Reaction |

| Composite | Co₉S₈/NiS | Electrodeposition | High specific capacity | Supercapacitors | |

Metal Doping Strategies (e.g., Fe-doping) for Ni₃S₂

Doping Ni₃S₂ with other transition metals, particularly iron (Fe), has emerged as an effective strategy to boost its electrocatalytic activity. The introduction of dopant atoms into the Ni₃S₂ crystal lattice can modulate its electronic structure, create more active sites, and improve charge transfer kinetics. researchgate.netresearchgate.net

Common synthesis methods for Fe-doped Ni₃S₂ include hydrothermal and solvothermal techniques. In a typical one-step hydrothermal process, nickel foam is treated with a solution containing a sulfur source (e.g., thioacetamide) and an iron source (e.g., iron(II) chloride or iron(II) sulfate). mdpi.combiojournals.us This method allows for the direct growth of Fe-doped Ni₃S₂ nanostructures on the conductive nickel foam substrate, which can then be used as a self-supported electrode. researchgate.net Another approach involves the use of metal-organic framework (MOF) precursors. In this two-step solvothermal method, a Ni-based MOF is first grown on a substrate, which is then sulfurized in the presence of an iron source to form Fe-doped Ni₃S₂ arrays. researchgate.net

Research findings have consistently demonstrated the superior performance of Fe-doped Ni₃S₂ compared to its undoped counterpart, especially for the oxygen evolution reaction (OER). The incorporation of iron has been shown to significantly lower the overpotential required to drive the OER. For instance, Fe-doped Ni₃S₂/FeS₂ nanocomposites have been shown to require an overpotential of only 230 mV to achieve a current density of 100 mA·cm⁻², a significant improvement over the 320 mV required for pristine Ni₃S₂. mdpi.comnih.gov Furthermore, it has been observed that during the OER process, the surface of Fe-doped Ni₃S₂ can undergo an in situ phase transformation to form an Fe-NiOOH phase, which is believed to be the active catalyst responsible for the enhanced performance. mdpi.comnih.gov The synergistic effect between iron and nickel is credited with providing a higher electrochemically active area and faster charge transfer rates. researchgate.net

| Material | Synthesis Method | Overpotential @ 10 mA·cm⁻² (mV) | Overpotential @ 100 mA·cm⁻² (mV) | Reference |

|---|---|---|---|---|

| Fe₂.₃%-Ni₃S₂/NF | Solvothermal (MOF precursor) | 233 | 378 | researchgate.net |

| Fe-doped Ni₃S₂/FeS₂ | Hydrothermal | - | 230 | mdpi.comnih.gov |

| Fe-Ni₃S₂/Ni foam | Solvothermal followed by hydrothermal | - | 230 | biojournals.us |

| FeW-Ni₃S₂/NiS@NF | Hydrothermal | - | 251 | mdpi.com |

Hybridization with Carbon Nanomaterials (e.g., CNTs, Graphene, Carbon Fibers)

Several fabrication techniques are employed to create these hybrid materials. Chemical vapor deposition (CVD) is a common method for growing nitrogen-doped CNTs (NCNTs) on a pre-synthesized Ni₃S₂ structure. unl.pt In this process, a nitrogen and carbon source, such as g-C₃N₄, is heated in a furnace, leading to the growth of NCNTs on the Ni₃S₂ surface. unl.pt Another approach involves a one-step hydrothermal method to simultaneously synthesize and anchor Ni₃S₂ nanosheets on reduced graphene oxide (rGO). nih.gov For hybridization with carbon fibers, a technique involving the electroplating of a nickel layer onto carbon paper followed by a vulcanization reaction can be used to form a carbon fiber@Ni₃S₂ non-woven electrode in situ. mdpi.com

The resulting Ni₃S₂-carbon nanomaterial composites exhibit significantly enhanced properties. The carbon matrix provides an efficient electron transport pathway, which is beneficial for electrochemical applications. For instance, Ni₃S₂ in-situ grown on nickel foam and coupled with NCNTs has shown to be an efficient electrocatalyst for the hydrogen evolution reaction (HER). unl.pt The strong electronic interaction between the metallic nickel substrate, Ni₃S₂, and the NCNTs facilitates efficient charge transfer. unl.pt Similarly, Fe-doped Ni₃S₂/rGO composites have demonstrated enhanced OER performance with an overpotential of 247 mV at 20 mA cm⁻². nih.gov The encapsulation of Ni₃S₂ nanoparticles within a carbon shell, synthesized via a thermal decomposition technique, has also been shown to act as a protective layer, improving the thermal and chemical stability of the nanoparticles. mdpi.comrsc.org

| Material | Fabrication Technique | Application | Key Finding | Reference |

|---|---|---|---|---|

| NF@Ni₃S₂@NCNTs | Hydrothermal followed by CVD | HER Electrocatalyst | Efficient electron interaction between Ni, Ni₃S₂, and NCNTs. | unl.pt |

| Fe-doped Ni₃S₂/rGO | One-step hydrothermal | OER Electrocatalyst | Overpotential of 247 mV at 20 mA cm⁻². | nih.gov |

| Carbon fiber@Ni₃S₂ | Electroplating and vulcanization | Supercapacitor | Ultrahigh volume/area capacitance (911 F cm⁻³/15.5 F cm⁻²). | mdpi.com |

| Ni₃S₂@NSC nanotubes | Templating route with annealing | Sodium-ion batteries | Discharge capacity of 481 mA h g⁻¹ at 0.1 A g⁻¹ after 100 cycles. |

Polymer Composites (e.g., Polyaniline) for Ni₃S₂ Stabilization

The formation of composites with conductive polymers, such as polyaniline (PANI), is another strategy to improve the stability and performance of Ni₃S₂. Polyaniline is an attractive choice due to its good environmental stability, tunable electrical properties, and ease of synthesis. nih.gov Encapsulating or integrating Ni₃S₂ within a PANI matrix can help to buffer the volume changes that may occur during electrochemical cycling, thereby enhancing the structural integrity and long-term stability of the electrode material.

The synthesis of Ni₃S₂-PANI composites is often achieved through in-situ chemical oxidative polymerization. In this method, aniline monomers are polymerized in the presence of pre-synthesized Ni₃S₂ nanoparticles. An oxidizing agent, such as ammonium persulfate, is used to initiate the polymerization of aniline, which then forms a PANI coating on the surface of the Ni₃S₂ particles. unl.pt This process allows for intimate contact and strong interaction between the two components.

Research has shown that the incorporation of nickel sulfide into a polyaniline matrix can significantly enhance the electrical conductivity of the resulting composite. mdpi.com The PANI matrix not only provides a conductive pathway but also helps to prevent the detachment of the active material from the current collector, leading to improved cycling stability. While specific quantitative data on the stabilization of Ni₃S₂ by polyaniline is still an emerging area of research, the general findings for polymer-based composites suggest that this approach is a promising avenue for developing more robust and durable Ni₃S₂-based materials for energy storage and conversion applications. The improved processability and stability of PANI nanostructures, in either pristine or composite form, make them suitable for a variety of applications, including supercapacitors, batteries, and sensors. nih.gov

Heterostructure Fabrication Involving Ni₃S₂ and Other Transition Metal Compounds

Creating heterostructures by interfacing Ni₃S₂ with other transition metal compounds is a sophisticated strategy to design advanced functional materials with synergistic properties. These heterostructures can exhibit enhanced electrocatalytic activity and stability due to the unique electronic interactions and increased number of active sites at the interface of the two materials.

A variety of transition metal compounds have been used to form heterostructures with Ni₃S₂, including other metal sulfides (e.g., FeS₂, NiS, Cu₂S), hydroxides (e.g., Ni(OH)₂), and phosphides (e.g., Ni₂P). mdpi.com The fabrication of these heterostructures often involves hydrothermal or solvothermal methods. For instance, a V-doped Ni₃S₂/NiS heterostructure can be synthesized via a facile methanol-assisted hydrothermal method. Similarly, Ni₃S₂/Cu₂S heterojunctions have been fabricated on nickel foam using an electrodeposition-hydrothermal method. In this process, a layer of copper is first electrodeposited onto the nickel foam, which is then subjected to a hydrothermal treatment with a sulfur source to form the Ni₃S₂/Cu₂S heterostructure.

| Heterostructure | Fabrication Method | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| V-doped Ni₃S₂/NiS | Methanol-assisted hydrothermal | HER | Overpotential of 85 mV @ 10 mA cm⁻². | |

| Ni₃S₂/Ni₂P | One-step synthesis | HER | Overpotential of 180 mV @ 100 mA cm⁻² (in 1.0 M KOH). | |

| Ni(OH)₂/Ni₃S₂/NF | Two-step hydrothermal | Supercapacitor | Specific capacitance of 2207 F·g⁻¹ at 1 A·g⁻¹. | |

| Ni₃S₂/Cu₂S | Electrodeposition-hydrothermal | Overall Water Splitting | Cell voltage of 1.50 V @ 15 mA·cm⁻². | |

| W-Ni₃S₂/Ni₇S₆ | One-step hydrothermal | OER | Overpotential of 202 mV @ 100 mA cm⁻². |

Crystallography and Structural Engineering of Trinickel Disulphide

Crystallographic Analysis of Ni₃S₂ Phases

The arrangement of atoms in trinickel disulphide is fundamental to its physical and chemical characteristics. A thorough crystallographic analysis reveals the intricacies of its common phase and its relationship with other nickel sulfide compounds.

The naturally occurring mineral form of this compound is heazlewoodite, which possesses a trigonal crystal system. wikipedia.orgrockidentifier.com This structure is characterized by the R32 space group. materialsproject.orgmaterialsproject.orgscribd.com The unit cell of heazlewoodite is rhombohedral. scribd.comgeoscienceworld.org

In the heazlewoodite structure, each nickel atom is coordinated with four neighboring nickel atoms and four sulfur atoms, indicating both metallic and covalent bonding characteristics. scribd.com The Ni-S bond lengths are not all equivalent, with some being slightly shorter than others. For instance, one analysis reported two shorter Ni-S bond lengths at 2.24 Å and two longer ones at 2.26 Å. materialsproject.org Another study found similar values of 2.25 Å and 2.28 Å. materialsproject.org The sulfur atoms are bonded in a 6-coordinate geometry to six nickel atoms. materialsproject.orgmaterialsproject.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | wikipedia.orgmindat.org |

| Space Group | R32 | materialsproject.orgmaterialsproject.org |

| Lattice Parameters (a) | 4.060 Å - 4.0821 Å | materialsproject.orgscribd.com |

| Ni-S Bond Lengths | ~2.24 - 2.28 Å | materialsproject.orgmaterialsproject.org |

| Ni-Ni Bond Distance | ~2.50 - 2.53 Å | scribd.comresearchgate.net |

The nickel-sulfur system is complex, featuring several stable compounds, each with potential polymorphic forms. researchgate.netproquest.comhimikatus.ru Besides Ni₃S₂, other notable nickel sulfides include NiS (millerite), NiS₂ (vaesite), and Ni₇S₆. researchgate.netresearchgate.net Understanding the phase transitions in this system provides context for the stability and formation of this compound.

For instance, nickel monosulfide (NiS) exists in two polymorphs: a hexagonal α-phase, which is stable at temperatures above 379 °C, and a rhombohedral β-phase that forms at lower temperatures. wikipedia.org This transition is accompanied by a significant volume increase of 2-4%. wikipedia.org The Ni-S phase diagram reveals the existence of a high-temperature form of Ni₃S₂ with a degree of homogeneity, which contrasts with the stoichiometric low-temperature heazlewoodite form. proquest.com The broader system also includes phases like Ni₇S₆ and Ni₃S₄, each with its own distinct crystallographic structure (orthorhombic and cubic, respectively). researchgate.net These various phases and their transitions are crucial in processes like the industrial extraction of nickel and can influence the properties of nickel-containing alloys. proquest.com

Defect Chemistry and Non-Stoichiometry in Ni₃S₂ Lattices

The ideal crystal structure of this compound can be intentionally modified through the introduction of defects, a practice known as defect engineering. This approach has proven to be a powerful strategy for tuning the material's electronic structure and, consequently, its catalytic activity. rsc.org The creation of vacancies, either of sulfur (V_s) or nickel (V_Ni), can significantly alter the adsorption behavior of reaction intermediates on the catalyst's surface. rsc.orgosti.gov

For example, creating sulfur vacancies in Ni₃S₂ nanosheets has been shown to modulate electronic conductivity and optimize the adsorption energy for intermediate products in electro-oxidation reactions. rsc.org Similarly, introducing nickel vacancies can promote water dissociation in alkaline media, thereby accelerating hydrogen evolution kinetics. osti.gov This is attributed to the fact that cationic defects can increase the number of active sites and enhance conductivity. osti.gov

Non-stoichiometry is also a feature of the this compound system, particularly at elevated temperatures. The high-temperature form of Ni₃S₂ exhibits a homogeneity range, meaning its composition can deviate from the perfect 3:2 nickel-to-sulfur ratio. proquest.com This is in contrast to the low-temperature heazlewoodite, which is a stoichiometric compound. proquest.com Doping with other elements, such as tin, can also induce defects and further modulate the electronic properties of the material. acs.org

Microstructural and Nanostructural Architectures of Ni₃S₂

The macroscopic properties of this compound are not only determined by its crystal structure but also by the larger-scale arrangement of its crystals. The synthesis of Ni₃S₂ with controlled micro- and nanostructures has been a major focus of research, leading to the development of materials with enhanced performance in various applications.

A variety of synthetic methods have been developed to produce this compound in distinct morphological forms. Hydrothermal and electrodeposition techniques are commonly employed to create nanostructured Ni₃S₂. bohrium.comnih.govresearchgate.net

Nanosheets: These two-dimensional structures offer a high surface area, which is advantageous for applications in catalysis and energy storage. Ni₃S₂ nanosheets can be grown directly on substrates like nickel foam. rsc.orgresearchgate.net

Nanowires: One-dimensional Ni₃S₂ nanowires can be synthesized through methods like one-step sulfurization. nih.govresearchgate.net These structures can serve as efficient charge transport channels. bohrium.com Core-shell nanowires, such as those with a Ni₃S₂ core and a MoS₂ shell, have also been fabricated. chalcogen.roresearchgate.net

The formation of these nanostructures is often achieved through self-assembly processes or by using structure-directing agents. rsc.org

By assembling nanosheets and nanowires into more complex, three-dimensional architectures, hierarchical and porous Ni₃S₂ structures can be created. These structures combine the benefits of nanoscale building blocks with microscale organization, leading to synergistic effects such as increased specific surface area and enhanced electron and ion transport. rsc.orgresearchgate.net

Examples of such structures include:

Hierarchical Nanoarrays: These are ordered arrangements of nanostructures, such as nanorods or nanosheets, on a substrate. bohrium.com For instance, ultra-thin nickel hydroxide nanosheets have been grown on the surface of Ni₃S₂ nanorod arrays to form hierarchical structures. bohrium.com

Porous Networks: Interconnected nanosheets can form a porous, network-like architecture. rsc.org This type of structure provides a large number of accessible active sites and facilitates the diffusion of reactants. rsc.orgmdpi.com Honeycomb-like structures are a specific example of this morphology. mdpi.com

These complex architectures are often synthesized directly on conductive substrates like nickel foam, creating binder-free electrodes with robust performance in applications such as supercapacitors and electrocatalysis. mdpi.comrsc.orgresearchgate.net

Surface Reconstruction Phenomena in Ni₃S₂ Under Operando Conditions

Under operando conditions, particularly during electrocatalytic processes such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), the surface of trinickel disulfide (Ni₃S₂) undergoes dynamic and complex structural transformations. These reconstructions are not mere side reactions but are often integral to the material's catalytic activity, leading to the formation of the true active sites. The use of advanced in situ and operando characterization techniques, such as Raman spectroscopy and X-ray absorption spectroscopy (XAS), has been pivotal in elucidating these surface phenomena.

During the OER in alkaline media, the surface of Ni₃S₂ is observed to rapidly convert into nickel oxyhydroxide (NiOOH). nih.govresearchgate.net In situ Raman spectroscopy studies have provided direct evidence for this transformation. For instance, in Fe-doped Ni₃S₂, the catalyst surface reconstructs to form Ni₁-ₓFeₓOOH, which is identified as the active species for the OER. acs.org This conversion is often accompanied by changes in the oxidation state of nickel, which can be tracked using X-ray absorption near-edge structure (XANES) analysis. srce.hr The formation of these (oxy)hydroxide layers is a common feature among nickel sulfide electrocatalysts and is considered crucial for their OER activity.

Similarly, during the HER, the Ni₃S₂ surface can also undergo reconstruction. Studies have shown the in situ formation of a Ni₃S₂/NiO heterostructure. srce.hr This interface is believed to create synergistic dual active sites, enhancing the catalytic performance. srce.hr The transformation of precursor materials like nickel sulfide (NiS) into a Ni₃S₂ support with NiO clusters under operating conditions has been observed, highlighting the dynamic nature of the catalyst surface.

In the context of the oxygen reduction reaction (ORR), Ni₃S₂ has been found to undergo a self-limiting oxidative surface reconstruction. This process results in the formation of a thin, amorphous nickel sulfide (a-NiS) layer, approximately 2.0 nm thick, that conformally coats the crystalline Ni₃S₂ core. uoregon.edu X-ray photoelectron spectroscopy (XPS) analysis of cycled electrodes reveals a shift in the Ni 2p₃/₂ peak to a higher binding energy and a change in the surface stoichiometry to approximately Ni:S of 1:1, consistent with the formation of a NiS-like phase. uoregon.edu

The following table summarizes key research findings on the surface reconstruction of Ni₃S₂ under various operando conditions.

| Electrocatalytic Process | Operando Technique(s) Used | Observed Surface Reconstruction/Species | Key Findings & Research Insights |

| Oxygen Evolution Reaction (OER) | In situ Raman Spectroscopy | Rapid conversion of Ni₃S₂ to NiOOH. In Fe-doped systems, formation of Ni₁-ₓFeₓOOH. | The reconstructed oxyhydroxide phase is identified as the true active species for the OER. The presence of Fe can modulate the lattice disorder of NiOOH, enhancing catalytic activity. nih.gov |

| Hydrogen Evolution Reaction (HER) | Operando XAS, Near-Ambient Pressure XPS | Formation of a Ni₃S₂/NiO heterointerface from a NiS precursor. | The in situ-generated Ni₃S₂/NiO interface creates synergistic dual active sites, which are highly active for the HER. srce.hr |

| Oxygen Reduction Reaction (ORR) | XPS, High-Resolution Microscopy | Formation of a ~2.0 nm thick amorphous nickel sulfide (a-NiS) surface layer. | The surface undergoes a self-limiting oxidative reconstruction to form a conformal amorphous layer with a stoichiometry close to NiS. This layer is highly active for the ORR. uoregon.edu |

These operando studies consistently demonstrate that the catalytically active surface of what is initially characterized as Ni₃S₂ is often a dynamically evolving interface. The composition and structure of this interface are highly dependent on the electrochemical potential and the reaction environment. Understanding these surface reconstruction phenomena is critical for the rational design of more efficient and stable nickel sulfide-based catalysts.

Electronic Structure, Bonding, and Charge Transfer in Trinickel Disulphide

Theoretical Investigations of Electronic Band Structure and Density of States

Theoretical studies, primarily employing first-principles calculations based on density functional theory (DFT), have been instrumental in elucidating the electronic properties of trinickel disulphide (Ni₃S₂), also known as heazlewoodite. These investigations consistently reveal that Ni₃S₂ exhibits metallic characteristics. mdpi.comnih.gov The electronic band structure of Ni₃S₂ is characterized by the absence of a band gap, with bands crossing the Fermi level, which is indicative of its metallic nature and high electrical conductivity. mdpi.comnih.govmaterialsproject.org

The density of states (DOS) analyses from these calculations provide deeper insight into the contributions of different atomic orbitals to the electronic structure. nih.govaps.org The region around the Fermi level is predominantly composed of hybridized Nickel 3d and Sulfur 3p orbitals. aps.orgacs.org Specifically, the valence band is largely characterized by the Ni 3d states, with some contribution from the S 3p states, while the conduction band also shows significant hybridization between Ni 3d and S 3p orbitals. aps.org This hybridization is a classic signature of covalent interactions within the material. aps.org First-principles calculations have shown that as the sulfur content increases in nickel sulfides, the nickel d-orbitals shift to lower energy levels, while the sulfur p-orbitals shift to higher energies. nih.govacs.org

A notable feature in the electronic structure of Ni₃S₂ is the relatively large width of the upper Ni d bands, which arises from the strong hybridization with S p states. aps.org The Fermi level is situated in the upper portion of these Ni d–S p antibonding bands, confirming the material's metallic behavior. aps.org Some calculations have also identified relatively flat bands below the Fermi energy, corresponding to a high density of states in that region. aps.org

Calculated Electronic Properties of Ni₃S₂:

| Property | Value/Description | Source |

| Band Gap | 0.00 eV (Metallic) | nih.govmaterialsproject.org |

| Crystal Structure | Trigonal (R32 Space Group) | materialsproject.orgwikipedia.org |

| Magnetic Ordering | Non-magnetic | materialsproject.org |

Nature of Ni-S Chemical Bonds and Interatomic Interactions in Ni₃S₂

The chemical bonding in this compound is complex, featuring a combination of covalent and metallic interactions. First-principles calculations and analyses of electron density distributions indicate that the Ni-S bonds are strongly covalent in nature. nih.govacs.orgaip.org This covalent character arises from the significant hybridization of the Ni 3d and S 3p orbitals, as evidenced by the density of states. aps.org The shared electron density between nickel and sulfur atoms is a key feature of this covalent interaction.

In addition to the primary Ni-S covalent bonds, theoretical studies have revealed the presence of significant Ni-Ni metallic bonding interactions. nih.gov Calculations of bond paths and bond critical point properties show that for Ni-Ni separations that are similar to those in pure nickel metal, a bond path exists, which is an indicator of a bonded interaction. nih.gov These Ni-Ni bond paths form continuous networks throughout the heazlewoodite structure, which is believed to be important for electron transport. nih.gov

The analysis of electron density distributions further clarifies the nature of these bonds. The interactions are characterized as being intermediate between purely ionic and purely covalent. nih.gov While there is a degree of charge transfer between the nickel and sulfur atoms, the sharing of electrons is significant, leading to the pronounced covalent character. The net charges on the nickel and sulfur atoms are found to be considerably less than their formal ionic charges, which is consistent with substantial covalent bonding. nih.gov

Interatomic Distances in Ni₃S₂:

| Bond | Bond Length (Å) | Source |

| Ni-S | 2.24 - 2.26 | materialsproject.org |

| Ni-S | 2.27 | psecommunity.org |

| Ni-Ni | 2.52 | psecommunity.org |

Charge Carrier Transport Mechanisms in Ni₃S₂ Systems

The metallic nature of this compound, as established by its electronic band structure, dictates its charge carrier transport properties. The absence of a band gap allows for the free movement of electrons, leading to good electrical conductivity. mdpi.comacs.org This high conductivity is a direct consequence of the density of states at the Fermi level, which provides available electronic states for charge transport. aps.org

The charge carriers in Ni₃S₂ are electrons. The continuous network of Ni-Ni metallic bonds, alongside the covalent Ni-S framework, provides pathways for electron transport throughout the crystal lattice. nih.gov The delocalized nature of the electrons in the hybridized Ni 3d and S 3p orbitals near the Fermi level facilitates their mobility. While detailed experimental studies on charge carrier mobility and concentration specifically in pristine, bulk Ni₃S₂ are not extensively reported in the provided search results, the intrinsic metallic character suggests that the dominant transport mechanism is through the movement of delocalized electrons in the conduction bands, similar to conventional metals.

It has been noted that in practical applications, the electrical conductivity of Ni₃S₂ can be influenced by factors such as its morphology and the presence of defects. For instance, nanostructured forms of Ni₃S₂ are often utilized in electrochemical applications where efficient charge transfer is crucial. researchgate.net Furthermore, theoretical studies suggest that the introduction of defects, such as sulfur vacancies, can significantly improve the electrical conductivity of the material. acs.org

Influence of Doping and Defects on Electronic Properties

The electronic properties of this compound can be significantly modulated through the introduction of dopants and the engineering of crystalline defects. This has become a key strategy for enhancing its performance in various applications, particularly in electrocatalysis.

Doping:

Introducing foreign atoms (doping) into the Ni₃S₂ lattice can alter its electronic structure. For example, doping with elements like iron (Fe), cobalt (Co), copper (Cu), and tin (Sn) has been shown to modify the electronic environment. rsc.orgresearchgate.netresearchgate.net Density functional theory (DFT) calculations have revealed that doping can regulate the electronic structure, leading to increased electrical conductivity and a reduced energy barrier for certain chemical reactions. rsc.org Non-metal doping with elements such as nitrogen (N) and phosphorus (P) has also been explored. N-doping, for instance, can change the electronic coordination around the Ni atoms and increase the number of active sites. nih.gov Theoretical studies on nonmetal atom (B, C, N, O, P) doping have shown that these dopants can alter bond lengths, surface charges, and modify the d-band center of Ni sites, thereby tuning the material's electronic and catalytic properties. psecommunity.org

Defects:

Defect engineering, particularly the creation of sulfur vacancies (V_S), has emerged as a powerful method to tune the electronic properties of Ni₃S₂. rsc.orgaip.org Sulfur vacancies introduce localized electronic states and can enhance the concentration of free electrons, thereby improving the electrical conductivity. acs.orgaip.org DFT calculations have shown that the presence of sulfur vacancies can modulate the electronic conductivity and optimize the adsorption energies of reaction intermediates on the surface of Ni₃S₂. rsc.org The introduction of sulfur vacancies can also lead to a redistribution of electrons, which can facilitate charge transfer kinetics. acs.org In some cases, the presence of sulfur vacancies in nanosized Ni₃S₂ can induce a semiconductor-like behavior by opening a forbidden electronic band gap due to electron localization and the splitting of bonding-antibonding orbitals. rsc.org

The synergistic effect of both doping and defect creation has also been investigated. For instance, sulfur vacancies combined with Fe-doping can effectively regulate the electronic structure of Ni₃S₂, leading to increased electrical conductivity and enhanced reaction kinetics. rsc.org

Advanced Spectroscopic and Microscopic Characterization of Trinickel Disulphide

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the crystallinity of trinickel disulphide. The diffraction pattern of Ni₃S₂ typically exhibits sharp and well-defined peaks, indicating a high degree of crystallinity. These peaks correspond to specific crystallographic planes of the Ni₃S₂ lattice.

The standard XRD pattern for the rhombohedral heazlewoodite phase of Ni₃S₂ is cataloged in the Joint Committee on Powder Diffraction Standards (JCPDS) database. For instance, the diffraction peaks observed for Ni₃S₂ grown on nickel foam can be indexed to the hexagonal Ni₃S₂ phase (JCPDS No. 44-1418). ibs.re.kr Similarly, patterns matching JCPDS No. 85-1802 have also been reported for Ni₃S₂. researchgate.net The primary diffraction peaks for hexagonal Ni₃S₂ are typically observed at 2θ values corresponding to the (010), (110), (003), (021), and (202) planes. polyu.edu.hk

The intensity and width of the XRD peaks provide information about the crystallite size and strain within the material. Broader peaks may suggest smaller crystallite sizes or the presence of lattice strain. In-situ XRD studies can also be employed to monitor phase transitions at elevated temperatures, such as the transition from the low-temperature rhombohedral phase to the high-temperature cubic phase, which occurs at approximately 556 °C. wikipedia.org

Below is a table summarizing typical XRD peak positions for rhombohedral Ni₃S₂.

| Miller Indices (hkl) | 2θ (degrees) |

| (101) | ~31.8 |

| (003) | ~37.8 |

| (110) | ~44.4 |

| (021) | ~49.8 |

| (113) | ~55.2 |

Note: The exact 2θ values may vary slightly depending on the experimental setup and sample preparation.

Electron Microscopy Techniques for Morphological and Structural Elucidation

Electron microscopy offers unparalleled resolution for visualizing the morphology and atomic structure of this compound at the nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of Ni₃S₂. SEM images have revealed a variety of Ni₃S₂ nanostructures, including nanorods, nanoparticles, and honeycomb-like architectures, depending on the synthesis method. researchgate.netnih.govresearchgate.net For instance, Ni₃S₂ can grow in situ on nickel foam, forming vertically-aligned nanorod bundles or honeycomb-like porous structures. ibs.re.krresearchgate.net The morphology can be controlled by adjusting synthesis parameters such as hydrothermal reaction time. researchgate.netnii.ac.jp

Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the detailed structural analysis of individual nanostructures. TEM images of Ni₃S₂ have confirmed the formation of nanoparticles with sizes ranging from 5 to 10 nm, as well as the hollow nature of certain nanostructures. researchgate.netwashington.eduacs.org TEM can also reveal the intimate contact between Ni₃S₂ and a support material, such as carbon, which is crucial for applications in batteries and catalysis. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) enables the direct visualization of the crystal lattice of Ni₃S₂. HRTEM images show clear lattice fringes, which are the periodic arrangement of atoms in the crystal. The distance between these fringes, known as the d-spacing, can be measured and correlated with specific crystallographic planes identified by XRD.

For example, HRTEM studies have identified lattice fringes with a d-spacing of 0.287 nm, corresponding to the (110) plane of hexagonal Ni₃S₂. polyu.edu.hkmdpi.com Other observed lattice spacings include 0.238 nm for the (003) plane and 0.16 nm for the (122) plane. ibs.re.krpolyu.edu.hk These measurements provide direct evidence of the crystalline nature and phase purity of the synthesized Ni₃S₂ nanostructures.

A summary of observed lattice spacings in Ni₃S₂ from HRTEM is provided in the table below.

| Lattice Spacing (d) (nm) | Corresponding Crystal Plane (hkl) |

| 0.40 | (101) |

| 0.287 | (110) |

| 0.238 | (003) |

| 0.237 | (111) |

| 0.16 | (122) |

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of this compound. XAS is element-specific and can provide information about the oxidation state, coordination environment, and bond distances of the absorbing atom. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. aps.org By comparing the XANES spectra of Ni₃S₂ with those of reference compounds (e.g., Ni foil, NiO), the formal oxidation state of nickel in the compound can be determined. researchgate.net

The EXAFS region provides information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers. aps.org Fourier transformation of the EXAFS data yields a radial distribution function that shows peaks corresponding to the neighboring atoms at different distances. For Ni₃S₂, EXAFS analysis can be used to determine the Ni-S and Ni-Ni bond lengths. researchgate.net

Photoelectron Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in this compound. In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state.

The XPS spectrum of Ni₃S₂ typically shows peaks corresponding to Ni 2p and S 2p. The Ni 2p spectrum can be deconvoluted into multiple peaks. For instance, peaks at binding energies of approximately 853.1 eV and 870.6 eV are attributed to Ni 2p₃/₂ and Ni 2p₁/₂, respectively, in a metallic or low oxidation state. polyu.edu.hk Other peaks at higher binding energies, around 856.0 eV and 874.1 eV, along with satellite peaks, are characteristic of Ni²⁺ in Ni₃S₂. researchgate.net

The S 2p spectrum typically shows a doublet corresponding to S 2p₃/₂ and S 2p₁/₂. For Ni₃S₂, these peaks are often observed around 162.1 eV and 163.7 eV, respectively. researchgate.net The positions of these peaks can confirm the presence of sulfide ions.

The following table summarizes the typical binding energies observed in XPS for Ni₃S₂.

| Core Level | Binding Energy (eV) | Assignment |

| Ni 2p₃/₂ | ~853.1 | Metallic/Low Oxidation State Ni |

| Ni 2p₃/₂ | ~856.0 | Ni²⁺ |

| Ni 2p₁/₂ | ~870.6 | Metallic/Low Oxidation State Ni |

| Ni 2p₁/₂ | ~874.1 | Ni²⁺ |

| S 2p₃/₂ | ~162.1 | Sulfide |

| S 2p₁/₂ | ~163.7 | Sulfide |

Raman Spectroscopy for Vibrational Modes and Phase Transformations

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material. It provides a molecular fingerprint that can be used for phase identification and for studying structural changes. The low-temperature rhombohedral (heazlewoodite) phase of Ni₃S₂ is Raman active, exhibiting several characteristic peaks.

The Raman spectrum of heazlewoodite Ni₃S₂ shows distinct peaks at approximately 186, 205, 221, 294, 303, 322, 334, and 349 cm⁻¹. acs.orgresearchgate.net These peaks correspond to the various vibrational modes of the Ni-S bonds in the crystal lattice. aip.org

Raman spectroscopy is also a powerful tool for observing phase transformations in situ. As Ni₃S₂ is heated, the Raman peaks characteristic of the low-temperature rhombohedral phase disappear abruptly at the phase transition temperature of around 567 °C. acs.org In the high-temperature cubic phase, a single broad Raman peak is observed at approximately 320 cm⁻¹, which is consistent with the predicted Raman-active mode for the antifluorite structure of high-temperature Ni₃S₂. acs.org In-situ Raman spectroscopy has been used to monitor the formation of Ni₃S₂ on nickel surfaces and its subsequent transformation under different conditions. acs.orgresearchgate.net

The table below lists the prominent Raman peaks for the low-temperature heazlewoodite phase of Ni₃S₂.

| Raman Shift (cm⁻¹) |

| 186 |

| 205 |

| 221 |

| 294 |

| 303 |

| 322 |

| 334 |

| 349 |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the kinetics of electrochemical processes occurring at the electrode-electrolyte interface. For this compound (Ni₃S₂), EIS provides critical insights into its charge transfer capabilities, which is fundamental to its performance in applications such as electrocatalysis, supercapacitors, and batteries. The analysis of impedance data allows for the quantification of resistance and capacitance elements within the electrochemical cell, elucidating the efficiency of electron transfer during reactions.

The primary representation of EIS data is the Nyquist plot, which correlates the imaginary part of impedance (-Z") against the real part (Z'). In the context of Ni₃S₂ electrodes, the Nyquist plot typically features a semicircle in the high-to-medium frequency region and a straight line in the low-frequency region. The diameter of the semicircle corresponds to the charge transfer resistance (Rct), a key parameter that quantifies the resistance to the flow of electrons across the electrode-electrolyte interface. A smaller Rct value signifies faster charge transfer kinetics and, consequently, higher electrochemical activity. mdpi.com The intercept of the semicircle with the real axis at high frequencies represents the solution resistance (Rs).

Research findings consistently demonstrate that the electrochemical performance of Ni₃S₂-based materials is strongly linked to their charge transfer kinetics as revealed by EIS.

In Electrocatalysis: For the hydrogen evolution reaction (HER) in alkaline media, Ni₃S₂-based catalysts are valued for their kinetic efficiency. Studies on Ni₃S₂@NiS heterostructures grown on a nickel net have shown that optimized materials can exhibit very low Rct values. For instance, one such catalyst, Ni₃S₂@NiS/Ni-Net-2, displayed an Rct of just 1.42 Ω, indicating exceptionally fast electron transfer and commendable reaction kinetics for hydrogen production. mdpi.com Similarly, when used as an electrocatalyst for the urea oxidation reaction, a Ni₃S₂ electrode on carbon paper (Ni₃S₂@CP) was found to have a charge transfer resistance of 11.2 Ω. researchgate.net

In Energy Storage: When evaluated as an anode material for sodium-ion batteries, composites of this compound with carbon (Ni₃S₂/C) show a significantly smaller semicircle in their Nyquist plots compared to pure Ni₃S₂, both before and after cycling. researchgate.net This highlights a substantial reduction in charge transfer resistance, which facilitates better rate capability and cycling stability. For supercapacitor applications, Ni₃S₂ and its composites also exhibit small semicircles in the high-frequency region of their Nyquist plots, which is indicative of low internal resistance and efficient charge transfer, contributing to high specific capacitance. mdpi.com

The data derived from fitting EIS spectra to equivalent circuit models provide a quantitative comparison of the performance of different Ni₃S₂-based materials.

| Electrode Material | Application | Electrolyte | Solution Resistance (Rs) [Ω] | Charge Transfer Resistance (Rct) [Ω] | Reference |

|---|---|---|---|---|---|

| Ni₃S₂@NiS/Ni-Net-2 | Hydrogen Evolution Reaction | 1.0 M KOH | N/A | 1.42 | mdpi.com |

| Ni₃S₂@NiS/Ni-Net-0.5 | Hydrogen Evolution Reaction | 1.0 M KOH | N/A | 1.81 | mdpi.com |

| Ni₃S₂@NiS/Ni-Net-3 | Hydrogen Evolution Reaction | 1.0 M KOH | N/A | 2.12 | mdpi.com |

| Ni₃S₂@CP | Urea Oxidation Reaction | N/A | 2.1 | 11.2 | researchgate.net |

Computational Studies on Trinickel Disulphide

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, materials, and defects. DFT calculations have been instrumental in understanding the metallic nature of Ni₃S₂, which is characterized by the absence of a band gap in its energy band structure, indicating high conductivity and low resistance. nih.gov These calculations help in elucidating reaction mechanisms by modeling the adsorption of intermediates and determining the energy landscapes of catalytic processes. researchgate.netnih.govmdpi.com

DFT studies reveal that the electronic properties of Ni₃S₂ can be significantly altered through strategies like heteroatom doping. nih.gov For instance, doping with non-metal atoms such as nitrogen can modify the electronic configuration, optimize hydrogen adsorption energies, and increase the number of active sites, thereby enhancing catalytic efficiency. nih.gov Theoretical calculations have shown that heteroatom doping can engineer the geometric and electronic structures of Ni₃S₂, activating surface sites for improved catalytic activity. researchgate.net The optimized bulk structure of Ni₃S₂ is a rhombohedral crystal, and its (100) surface is often selected for theoretical investigations due to its stability and low surface energy. researchgate.net

A key application of DFT in catalysis is the identification of active sites and the calculation of adsorption energies for reaction intermediates. These calculations are crucial for predicting the efficiency of a catalyst for reactions like the hydrogen evolution reaction (HER). For pristine Ni₃S₂, DFT calculations have been used to determine the hydrogen adsorption free energy (ΔG*H) on various surface sites, such as Ni and S sites. researchgate.net On the pristine Ni₃S₂ (100) surface, both Ni and S sites exhibit weak binding with hydrogen, suggesting unfavorable adsorption. researchgate.net

However, modifications to the Ni₃S₂ structure can significantly alter these properties. Doping with elements like nitrogen has been shown through DFT to optimize the ΔGH, making it more favorable for hydrogen evolution. nih.gov Similarly, DFT can be used to model the adsorption of oxygen-containing intermediates (like OH, O, and OOH) to understand the oxygen evolution reaction (OER) mechanism. researchgate.net The binding strength of these intermediates to the catalyst surface is a key determinant of the reaction overpotential.

DFT is also employed to study the adsorption of various gas molecules, which is relevant for sensing and gas capture applications. mdpi.comnih.gov The adsorption energy, charge transfer between the surface and the molecule, and changes in geometric parameters are calculated to determine the stability and nature of the interaction (physisorption vs. chemisorption). nih.gov

| System | Adsorbate | Adsorption Site | Adsorption Energy (eV) | Reference |

|---|---|---|---|---|

| Ni-InSe Monolayer | CO | Ni atom | -0.74 to -1.35 | mdpi.com |

| Ni-InSe Monolayer | NO | Ni atom | -0.74 to -1.35 | mdpi.com |

| Ni-InSe Monolayer | NO₂ | Ni atom | -0.74 to -1.35 | mdpi.com |

| Ni-InSe Monolayer | NH₃ | Ni atom | -0.74 to -1.35 | mdpi.com |

| Ni-InSe Monolayer | SO₂ | Ni atom | -0.74 to -1.35 | mdpi.com |

| Ni-InSe Monolayer | H₂S | Ni atom | -0.74 to -1.35 | mdpi.com |

| Ni-InSe Monolayer | H₂O | Ni atom | -0.48 | mdpi.com |

| Ni₄ Cluster/Graphene | CO₂ | - | -2.72 | rsc.org |

This table presents DFT-calculated adsorption energies for various molecules on nickel-containing systems, illustrating the application of this method. Note that data for Ni₃S₂ specifically was not available in the search results.

Theoretical calculations can model these heterointerfaces to understand charge redistribution and electron transfer phenomena. researchgate.netresearchgate.net For example, in a FeNi₂S₄/Ni₃S₂ composite, DFT calculations revealed that the interface facilitates intense electron transfer, which is a primary reason for the material's excellent electrochemical performance. researchgate.net Similarly, for a Ni₃S₂-CeO₂ heterostructure, the strong interfacial interaction was found to improve electron transfer and enhance water oxidation activity. researchgate.net DFT calculations demonstrated that this enhanced performance was due to an increase in the density and electronic structure of active adsorption sites. researchgate.net

These studies show that creating interfaces at the atomic level can significantly boost charge separation and transfer, reduce ion diffusion distances, and modify the reaction kinetics at the electrode surface. researchgate.net

Molecular Dynamics Simulations for Structural Dynamics and Ion Diffusion

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the structural dynamics, phase transitions, and transport properties, such as ion diffusion. mdpi.comscispace.com

While specific MD simulation studies focused solely on ion diffusion in Ni₃S₂ are not widely reported in the provided search results, the technique is extensively used for similar materials, such as nickel-based alloys and electrolytes for batteries. elsevierpure.comresearchgate.netnih.gov For instance, MD simulations have been used to study cationic diffusion in nickel-based layered oxides, demonstrating how factors like inter-layer distance and the size of the diffusing ion affect mobility. elsevierpure.com In these studies, simulations can reveal the diffusion pathways and the potential energy barriers that ions must overcome, providing crucial insights for designing materials with high ionic conductivity. elsevierpure.com

MD simulations can also be used to understand the structural stability and phase behavior of nickel-containing nanoparticles under different conditions, such as varying temperatures and heating/cooling rates. mdpi.comscispace.com These simulations can track the trajectories of individual atoms, allowing for the analysis of structural features like bond lengths, coordination numbers, and the formation of different crystalline or amorphous phases. scispace.com For example, simulations on Ni nanoparticles have helped to determine the Ni-Ni bond length (approximately 2.55 Å) and study the glass transition temperature. mdpi.com This information is vital for understanding the material's behavior during synthesis and operation. Applying this methodology to Ni₃S₂ could elucidate its structural dynamics, stability at operating temperatures, and the mechanisms of ion transport through its crystal lattice, which is particularly relevant for its application in batteries and supercapacitors.

Conclusion and Future Outlook for Trinickel Disulphide Research

Summary of Current Research Advances and Challenges

Research into trinickel disulphide has made considerable strides, primarily establishing it as a cost-effective and earth-abundant electrocatalyst. researchgate.netnih.gov The scientific community has largely focused on its application in water electrolysis for hydrogen production, a critical process for clean energy technologies. mdpi.comnih.gov Ni₃S₂ is recognized as a promising catalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. nih.govresearchgate.net

A significant body of research has been dedicated to enhancing the electrocatalytic performance of Ni₃S₂. Key strategies that have been developed include:

Heteroatom Doping: Introducing elements such as iron, cobalt, phosphorus, or tin has been shown to optimize the electronic structure and hydrogen adsorption energy of Ni₃S₂. mdpi.comnih.gov

Heterostructure Formation: Combining Ni₃S₂ with other materials like molybdenum disulfide (MoS₂), copper nanodots, or carbon materials can create synergistic effects at the interface, significantly improving catalytic activity. mdpi.com

Defect Engineering: The intentional creation of defects, such as sulfur vacancies, can expose more active sites for catalysis. mdpi.com

Morphology Control: Synthesizing Ni₃S₂ with specific nanostructures, such as nanowires, nanosheets, or porous architectures, increases the surface area and the number of exposed active sites. nih.govmdpi.commdpi.com

| Research Area | Key Advances | Persistent Challenges |

| Electrocatalysis (HER/OER) | Development of doping, heterostructure, and morphology control strategies to boost activity. | High overpotential, instability in alkaline media, strong intermediate adsorption, and unclear catalytic mechanism. |

| Synthesis Methods | Establishment of various synthesis routes like hydrothermal, chemical vapor deposition, and electrochemical deposition. researchgate.netnih.gov | Achieving uniform and controllable synthesis on a large scale. |

| Material Characterization | Advanced characterization of structural and electronic properties. | Correlating material properties with catalytic performance definitively. |

Emerging Research Directions for Ni₃S₂ in Advanced Materials and Catalysis

Another exciting frontier is the exploration of amorphous and high-index faceted Ni₃S₂. rsc.orgacs.org Amorphous materials can offer a higher density of active sites, while specific crystallographic facets may exhibit intrinsically higher catalytic activity. mdpi.comacs.org The in-situ growth of Ni₃S₂ nanostructures directly onto conductive substrates like nickel foam is also a promising strategy to create binder-free electrodes with enhanced stability and charge transfer properties. nih.govacs.org

Furthermore, the application of advanced computational methods, such as Density Functional Theory (DFT), is becoming increasingly critical. nih.govchemrxiv.org These theoretical studies can provide deeper insights into the catalytic mechanisms, help predict the effects of different modifications, and guide the rational design of novel and more efficient Ni₃S₂-based catalysts. nih.gov

Beyond electrocatalysis, the potential of Ni₃S₂ in other advanced materials applications is beginning to be explored. Its conductive nature and electrochemical properties make it a candidate for energy storage devices, such as supercapacitors and batteries. mdpi.com

| Emerging Research Direction | Focus Area | Potential Impact |

| Bifunctional Electrocatalysts | Designing single materials for both HER and OER. | Simplification and cost reduction of water electrolyzers. |

| Amorphous & High-Index Faceted Ni₃S₂ | Synthesis and characterization of non-crystalline or specific-facet structures. | Unlocking higher intrinsic catalytic activity. |

| Computational Modeling | Utilizing DFT and other theoretical methods. | Accelerating catalyst design and understanding reaction mechanisms. |

| Energy Storage | Exploring applications in supercapacitors and batteries. | Development of new high-performance energy storage materials. |

Prospects for Industrial and Technological Translation of Ni₃S₂-based Innovations

The primary driver for the industrial translation of Ni₃S₂ research is its potential as a low-cost, earth-abundant alternative to precious metal catalysts like platinum, which are currently the benchmark for hydrogen production. researchgate.net The development of efficient Ni₃S₂-based electrocatalysts could significantly lower the cost of green hydrogen production through water electrolysis, a key factor for the transition to a hydrogen-based economy. nih.govmdpi.com

Industrially, Ni₃S₂ is already used in the production of lithium batteries. The advancement of Ni₃S₂-based catalysts for large-scale water splitting presents a significant opportunity for industries involved in energy, chemical manufacturing, and transportation. americanelements.comweebly.com The ability to fabricate these catalysts directly on industrial substrates like nickel mesh further enhances their practical applicability. mdpi.com

However, the path to widespread industrial adoption is not without obstacles. A significant challenge is the lack of comprehensive and standardized technological procedures for the synthesis and implementation of Ni₃S₂ catalysts on a large scale. nih.gov Ensuring the long-term stability and performance of these catalysts under industrial operating conditions is paramount and requires further research and development. nih.govmdpi.com Bridging the gap between laboratory-scale synthesis and industrial production will be crucial for the successful technological translation of Ni₃S₂-based innovations.

Q & A

Basic: What are the established methods for synthesizing trinickel disulphide (Ni₃S₂), and how do experimental conditions influence phase purity?

Answer:

Ni₃S₂ is typically synthesized via solid-state reactions or hydrothermal methods. Solid-state synthesis involves heating stoichiometric mixtures of nickel and sulfur precursors at high temperatures (e.g., 500–800°C) under inert atmospheres. Hydrothermal methods use aqueous solutions with nickel salts (e.g., NiCl₂) and sulfur sources (e.g., thioacetamide) at controlled pH and temperatures (150–250°C). Phase purity is highly sensitive to sulfur stoichiometry and cooling rates; excess sulfur may lead to NiS or NiS₂ impurities . Characterization via X-ray diffraction (XRD) and Rietveld refinement is critical to confirm phase purity.

Basic: What spectroscopic and microscopic techniques are recommended to characterize Ni₃S₂’s structural and morphological properties?

Answer:

- XRD : Primary for crystallographic phase identification. Compare with ICDD database entries (e.g., PDF 00-024-1023 for Ni₃S₂).

- SEM/TEM : Assess morphology (e.g., nanosheets vs. bulk particles). Energy-dispersive X-ray spectroscopy (EDX) confirms Ni:S ratios.

- XPS : Resolve oxidation states (Ni²⁺ vs. Ni³⁺) and sulfur bonding environments.

- Raman Spectroscopy : Detect vibrational modes linked to S-S bonds.